2',5'-Dimethyl-3-(2-methylphenyl)propiophenone

描述

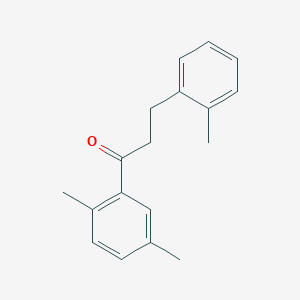

Chemical Structure and Properties 2',5'-Dimethyl-3-(2-methylphenyl)propiophenone is a substituted propiophenone derivative with the molecular formula C₁₈H₂₀O (inferred from structurally similar compounds in and ). The compound features:

- A propiophenone backbone (C₆H₅-CO-C₂H₅).

- Two methyl groups at the 2' and 5' positions on the benzoyl ring (the aromatic ring directly attached to the carbonyl group).

- A 2-methylphenyl substituent at the 3-position of the propanone chain (the second carbon of the propionyl group) .

For example:

- Melting Point: Likely higher than unsubstituted propiophenone (16–18°C; ) due to increased molecular symmetry and van der Waals interactions from methyl groups.

- Boiling Point: Estimated to exceed 214–218°C (propiophenone’s range; ) owing to a higher molecular weight (~252–266 g/mol; ).

- Solubility: Expected to be insoluble in water, similar to propiophenone, but soluble in organic solvents like ethanol or dichloromethane .

Synthesis Pathways The compound is likely synthesized via Friedel-Crafts acylation or microwave-assisted methods, as described for analogous propiophenone derivatives (e.g., p-methyl and p-chloro propiophenones; ). Substituent positions are controlled using regioselective catalysts or directing groups .

属性

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-8-9-15(3)17(12-13)18(19)11-10-16-7-5-4-6-14(16)2/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGMZJIDIHTSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644024 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-54-3 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: 2,5-dimethylbenzoyl chloride and 2-methylbenzene.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dimethyl-3-(2-methylphenyl)propiophenone follows similar principles but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with temperature control systems.

Continuous Stirring: Ensuring uniform mixing of reactants.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

化学反应分析

Types of Reactions

2’,5’-Dimethyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

2’,5’-Dimethyl-3-(2-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2’,5’-Dimethyl-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to enzymes or receptors that regulate biological processes.

Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, or microbial growth.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Reactivity and Catalytic Behavior

- α-Functionalization: Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide. Unsubstituted propiophenone yields 0.59 mmol of product, outperforming acetophenone (0.51 mmol; ). The 2',5'-dimethyl substitution in the target compound may reduce reactivity due to steric hindrance near the carbonyl .

- Oxidation: Propiophenone is oxidized to phenyl propanoate by engineered monooxygenases (e.g., ssnBVMO) with 95% conversion (TON = 179). Substituted derivatives like the target compound may exhibit altered turnover numbers depending on electronic effects (e.g., methyl groups as electron donors) .

Physicochemical Properties

- Thermal Stability : Methyl substituents increase thermal stability compared to halogenated derivatives (e.g., dichloro analogues in –8).

- Solubility : Polar substituents (e.g., methoxy groups in ) enhance water solubility, while methyl groups maintain hydrophobicity .

Research Findings and Data Tables

Table 1: Reaction Yields of Propiophenone Derivatives

Table 2: Molecular Data of Key Analogues

| Compound (CAS) | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| Propiophenone (93-55-0) | 134.18 | 16–18 | 214–218 |

| 2',5'-Dichloro-3-(2-methylphenyl)propiophenone (898780-49-9) | 307.21 | Not reported | Not reported |

| 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone (898754-86-4) | 266.38 | Not reported | Not reported |

生物活性

2',5'-Dimethyl-3-(2-methylphenyl)propiophenone is a synthetic organic compound belonging to the propiophenone family. Its unique structural characteristics, including methyl substitutions at critical positions, suggest potential biological activities that warrant investigation. This article explores the compound's biological activity, focusing on its antimicrobial and anti-inflammatory properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18O, with a molecular weight of 246.32 g/mol. The compound features methyl groups at the 2' and 5' positions on the phenyl ring, along with an additional methyl group ortho to the second phenyl group. This arrangement influences its solubility, melting point, and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting key enzymes necessary for microbial growth. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in preliminary studies. It appears to modulate signaling pathways associated with inflammation, potentially by interacting with specific receptors or enzymes involved in inflammatory responses. Understanding these interactions could lead to therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values indicating significant inhibition of bacterial growth . |

| Investigation of Anti-inflammatory Effects | Found that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism for its anti-inflammatory action . |

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within cells. The carbonyl group in the structure can participate in nucleophilic addition reactions, forming intermediates that may further react to influence cellular processes. Additionally, the hydrophobic nature of the compound, enhanced by multiple methyl groups, facilitates its entry into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Several structurally similar compounds have been studied for their biological activities. The following table compares these compounds based on their unique features and potential applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone | C16H20O | Multiple methyl groups on both phenyl rings |

| 2',4'-Dimethyl-3-(4-methylphenyl)propiophenone | C16H20O | Different substitution pattern on the second ring |

| 2',5'-Dimethyl-3-(4-methylphenyl)propiophenone | C16H20O | Methyl substitution at different positions |

These compounds exhibit varying degrees of reactivity and biological activity due to differences in their chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。